molecular formula C25H27F3N2O5 B2999938 3-(2-ethoxyphenoxy)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 773152-57-1

3-(2-ethoxyphenoxy)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B2999938
CAS No.: 773152-57-1
M. Wt: 492.495
InChI Key: ANLGBZMFXQKYCE-UHFFFAOYSA-N
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Description

3-(2-ethoxyphenoxy)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a complex organic compound with a unique structure that combines various functional groups

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug discovery.

    Medicine: It may have therapeutic potential due to its ability to modulate biological pathways.

    Industry: It can be used in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxyphenoxy)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the chromenone core: This can be achieved through a condensation reaction between a suitable phenol derivative and an appropriate aldehyde or ketone.

    Introduction of the ethoxyphenoxy group: This step involves the etherification of the chromenone core with 2-ethoxyphenol under basic conditions.

    Attachment of the piperazine moiety: The piperazine derivative is introduced through a nucleophilic substitution reaction, often using a suitable alkylating agent.

    Final functionalization: The trifluoromethyl group is introduced using a trifluoromethylating reagent, and the hydroxyl group is typically introduced through selective oxidation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(2-ethoxyphenoxy)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chromenone core can be reduced to form a dihydro derivative.

    Substitution: The ethoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the ethoxy group could yield a variety of derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(2-ethoxyphenoxy)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are likely mediated through its ability to bind to these targets and modulate their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-ethoxyphenoxy)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, may enhance its metabolic stability and bioavailability compared to similar compounds.

Properties

IUPAC Name

3-(2-ethoxyphenoxy)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27F3N2O5/c1-3-29-11-13-30(14-12-29)15-17-18(31)10-9-16-21(32)23(24(25(26,27)28)35-22(16)17)34-20-8-6-5-7-19(20)33-4-2/h5-10,31H,3-4,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLGBZMFXQKYCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=CC=C4OCC)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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